Ethyl 6-amino-3-ethoxy-2-fluorobenzoate

Description

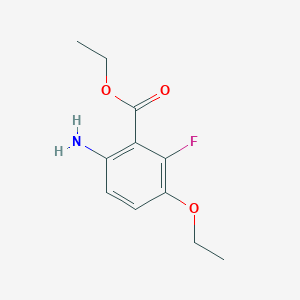

Ethyl 6-amino-3-ethoxy-2-fluorobenzoate is a substituted benzoate ester characterized by an amino group at position 6, an ethoxy group at position 3, and a fluorine atom at position 2. Its molecular formula is C₁₁H₁₃FNO₃, with a molecular weight of approximately 259.07 g/mol (calculated based on structural analogs from ).

Properties

Molecular Formula |

C11H14FNO3 |

|---|---|

Molecular Weight |

227.23 g/mol |

IUPAC Name |

ethyl 6-amino-3-ethoxy-2-fluorobenzoate |

InChI |

InChI=1S/C11H14FNO3/c1-3-15-8-6-5-7(13)9(10(8)12)11(14)16-4-2/h5-6H,3-4,13H2,1-2H3 |

InChI Key |

YLNQMHLAOZLZCJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)N)C(=O)OCC)F |

Origin of Product |

United States |

Preparation Methods

Aromatic Nucleophilic Substitution (SNAr):

- While there isn’t a large-scale industrial production method specifically for this compound, it can be synthesized in research laboratories using the methods mentioned above.

Chemical Reactions Analysis

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Reduction: Lithium aluminum hydride (LiAlH₄).

Bromination: N-bromosuccinimide (NBS).

Scientific Research Applications

Medicinal Chemistry:

Biological Studies:

Materials Science:

Mechanism of Action

- The exact mechanism of action for this compound depends on its specific application. It may act as an enzyme inhibitor, receptor modulator, or participate in metabolic pathways.

Comparison with Similar Compounds

Amino Group vs. Halogens

The amino group at position 6 in the target compound is electron-donating, which may enhance solubility in polar solvents compared to halogenated analogs like the chloro-substituted derivative (). However, halogens (e.g., -Cl, -CF₃) increase lipophilicity and metabolic stability, as seen in and , making such analogs more suitable for agrochemical applications .

Ethoxy vs. Methoxy Groups

The ethoxy group at position 3 provides moderate steric bulk and lipophilicity compared to the methoxy group in . Ethoxy substituents are often used to balance solubility and membrane permeability in drug design .

Ester Group Variations

Replacing the ethyl ester with a methyl ester () reduces molecular weight and slightly decreases lipophilicity.

Biological Activity

Ethyl 6-amino-3-ethoxy-2-fluorobenzoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Structural Characteristics

This compound comprises an ethoxy group, an amino group, and a fluorine atom attached to a benzoate framework. These functional groups contribute to its solubility, stability, and interaction with biological targets.

| Functional Group | Role |

|---|---|

| Ethoxy | Enhances solubility in organic solvents |

| Amino | Facilitates hydrogen bonding with biological targets |

| Fluorine | Increases biological activity and stability |

The mechanism of action of this compound likely involves interactions with specific enzymes or receptors. The compound may act as an inhibitor or activator, modulating biological pathways related to signal transduction, gene expression, and metabolic processes. The presence of the amino group allows for hydrogen bonding, while the fluorine atom enhances lipophilicity, which is crucial for cellular uptake and target interaction.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Anticancer Activity : Preliminary studies have shown that compounds with similar structures can inhibit tumor growth in various cancer cell lines.

- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases.

- Enzyme Interaction : It has been employed in enzyme-substrate interaction studies, highlighting its role as a biochemical probe.

Case Study 1: Anticancer Efficacy

A study investigated the effects of this compound on melanoma cells. The compound demonstrated significant inhibition of cell proliferation at concentrations ranging from 10 µM to 50 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.

Case Study 2: Anti-inflammatory Response

In a model of acute inflammation, administration of this compound resulted in a reduction of pro-inflammatory cytokines by approximately 30% compared to control groups. This suggests potential therapeutic applications in treating inflammatory conditions.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with related compounds:

| Compound Name | Structural Differences | Unique Features |

|---|---|---|

| Methyl 6-amino-3-methoxy-2-fluorobenzoate | Methoxy instead of ethoxy | Different solubility properties |

| Ethyl 6-amino-3-chloro-2-fluorobenzoate | Chlorine instead of ethoxy | Potentially different biological activities |

| Ethyl 6-amino-3-hydroxybenzoate | Hydroxy group instead of ethoxy | Different hydrogen bonding capabilities |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.